Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

methyl 2-cyanopyridine-4-carboxylate structure
94413-64-6 structure
상품 이름:methyl 2-cyanopyridine-4-carboxylate
CAS 번호:94413-64-6
MF:C8H6N2O2
메가와트:162.145441532135
MDL:MFCD07367894
CID:798592
PubChem ID:12132796

methyl 2-cyanopyridine-4-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 2-cyanoisonicotinate
    • 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
    • 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
    • 2-Cyano-isonicotinic acid methyl ester
    • 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
    • methyl 2-cyanopyridine-4-carboxylate
    • 6-Methoxyindole
    • 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
    • 2-Cyano-4-carbomethoxypyridine
    • ORVHMLCJEKDDAX-UHFFFAOYSA-N
    • BCP09229
    • 2-Cyanoisonicotinic acid methyl ester
    • AB31346
    • Isonicotinic acid, 2-cyano-, methyl ester (6CI)
    • Methyl 2-cyano-4-pyridinecarboxylate (ACI)
    • CS-W006243
    • EN300-100141
    • DTXSID50478210
    • J-522008
    • MFCD07367894
    • Z1198172047
    • AC-14227
    • AKOS006286048
    • Methyl2-cyanoisonicotinate
    • SCHEMBL2224335
    • 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
    • AS-18621
    • 94413-64-6
    • DB-079874
    • SY029349
    • MDL: MFCD07367894
    • 인치: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
    • InChIKey: ORVHMLCJEKDDAX-UHFFFAOYSA-N
    • 미소: N#CC1C=C(C(OC)=O)C=CN=1

계산된 속성

  • 정밀분자량: 162.04300
  • 동위원소 질량: 162.042927438g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 63
  • 소수점 매개변수 계산 참조값(XlogP): 0.8

실험적 성질

  • 밀도: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 107-109 ºC
  • 비등점: 296.6°C at 760 mmHg
  • 플래시 포인트: 133.2°C
  • 굴절률: 1.536
  • 용해도: 미용성(6.2g/l)(25ºC),
  • 수용성: Slightly Soluble in water (6.2 g/L) (25°C).
  • PSA: 62.98000
  • LogP: 0.73988

methyl 2-cyanopyridine-4-carboxylate 보안 정보

methyl 2-cyanopyridine-4-carboxylate 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

methyl 2-cyanopyridine-4-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063989-25g
Methyl 2-cyanoisonicotinate
94413-64-6 98%
25g
¥156.00 2024-04-24
eNovation Chemicals LLC
D409574-25g
2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER
94413-64-6 97%
25g
$1500 2023-09-04
Ambeed
A171956-500g
Methyl 2-cyanoisonicotinate
94413-64-6 98%
500g
$414.0 2025-02-26
Ambeed
A171956-1g
Methyl 2-cyanoisonicotinate
94413-64-6 98%
1g
$9.0 2025-02-26
eNovation Chemicals LLC
D631488-100g
2-Cyano-4-pyridine carboxylic acid Methyl ester
94413-64-6 97%
100g
$260 2024-06-05
Enamine
EN300-100141-25.0g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 95%
25g
$188.0 2023-05-01
abcr
AB403420-1 g
Methyl 2-cyanopyridine-4-carboxylate; .
94413-64-6
1g
€79.50 2023-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QJ073-20g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 98%
20g
409.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QJ073-25g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 98%
25g
767CNY 2021-05-08
Enamine
EN300-100141-10.0g
methyl 2-cyanopyridine-4-carboxylate
94413-64-6 95%
10g
$101.0 2023-05-01

methyl 2-cyanopyridine-4-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ;  rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ;  17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
C-H Cyanation of 6-Ring N-Containing Heteroaromatics
Elbert, Bryony L.; Farley, Alistair J. M.; Gorman, Timothy W.; Johnson, Tarn C.; Genicot, Christophe; et al, Chemistry - A European Journal, 2017, 23(59), 14733-14737

합성 방법 2

반응 조건
1.1 Reagents: Acetyl chloride ,  Sodium nitrite Solvents: 1,4-Dioxane ;  11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide ,  Sodium carbonate Solvents: Water ;  rt
참조
Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite
Jiang, Chenhui; Chen, Yuqin; Gao, Pan ; Zhang, Shuwei; Jia, Xiaodong ; et al, Organic Letters, 2022, 24(34), 6341-6345

합성 방법 3

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
참조
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; Yu, Peng ; Zhang, Wen ; Zhang, Wei ; Wang, Yi ; et al, Nature (London, 2023, 615(7950), 67-72

합성 방법 4

반응 조건
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
참조
Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine
, China, , ,

합성 방법 5

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, rt
참조
Active agent prodrugs with heterocyclic linkers
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Dimethyl sulfate ;  rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
참조
Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  3 h, 20 - 25 °C
참조
Process for preparation of Topiroxostat
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Trifluoroacetic anhydride ,  Diisopropylethylamine Solvents: Ethyl acetate ;  30 °C; 4 h, 30 °C
1.2 Reagents: Water ;  1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
참조
Preparation of Tpiroxostat crystal form I
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
참조
Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ;  6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ;  15 min, rt
참조
Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry
Sheridan, Ursula; Gallagher, John F.; McGinley, John, Tetrahedron, 2016, 72(51), 8470-8478

합성 방법 11

반응 조건
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ;  overnight, 50 °C
참조
Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Thionyl chloride ;  3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ;  pH 7 - 8
참조
Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  20 h, reflux
참조
Method for synthesizing impurity of topiroxostat
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
참조
Treatment of diseases with alpha-7 NACh receptor full agonists
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ;  5 h, 80 °C
참조
Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia
, China, , ,

합성 방법 16

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  1 h, 120 °C
참조
Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
참조
Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Dimethyl sulfate ;  rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
참조
Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: Dimethyl sulfate ;  2 h, 65 - 70 °C
1.2 Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
참조
A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists
, World Intellectual Property Organization, , ,

methyl 2-cyanopyridine-4-carboxylate Raw materials

methyl 2-cyanopyridine-4-carboxylate Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER
sfd6844
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate
A855307
순결:99%
재다:500g
가격 ($):552.0